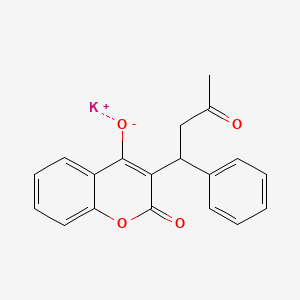

华法林钾

概述

描述

华法林钾: 是一种外消旋体,是华法林的钾盐,一种众所周知的抗凝剂。它广泛应用于医疗和兽医领域,以防止血栓形成。华法林钾通过抑制维生素 K 依赖性凝血因子的合成发挥作用,使其成为预防血栓栓塞事件患者的关键药物。

科学研究应用

华法林钾在科学研究中具有广泛的应用:

化学: 用作各种化学分析中的标准抗凝剂。

生物学: 用于涉及血液凝固和凝血机制的研究。

医学: 广泛应用于临床环境,以预防患有心房颤动、深静脉血栓形成和肺栓塞等疾病的患者发生血栓栓塞事件

工业: 用作杀鼠剂,以控制啮齿动物种群

作用机制

华法林钾通过抑制维生素 K 环氧化还原酶发挥作用。这种酶对于维生素 K 的循环至关重要,而维生素 K 是合成凝血因子 II、VII、IX 和 X 所必需的。 通过阻断这种酶,华法林钾降低了活性凝血因子的水平,从而防止血栓形成 .

安全和危害

未来方向

生化分析

Biochemical Properties

Warfarin potassium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Warfarin potassium is differentially metabolized by a variety of cytochrome P450 enzymes into different hydroxylated metabolites .

Cellular Effects

Warfarin potassium has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Warfarin potassium is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Warfarin potassium change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Warfarin potassium vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Warfarin potassium is involved in several metabolic pathways, interacting with various enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Warfarin potassium is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Warfarin potassium and any effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Also, the effects of Warfarin potassium can vary greatly depending on the individual’s genetic makeup, overall health, and other factors .

准备方法

合成路线和反应条件: 华法林钾可以从华法林酸合成。 该过程涉及将华法林酸溶解在极性有机溶剂(如乙醇)中,并在低温下与挥发性碱(如碳酸氢钾或碳酸钾)反应 。这种方法确保最终产品的纯度,并防止分解。

工业生产方法: 在工业环境中,华法林钾的制备遵循类似的原理,但规模更大。反应在大型反应器中进行,并精确控制温度和溶剂条件,以确保高产率和纯度。 最终产品在低温下干燥,以防止分解并保持稳定性 .

化学反应分析

反应类型: 华法林钾会经历各种化学反应,包括:

氧化: 华法林可以氧化形成羟基华法林。

还原: 还原反应不太常见,但可以在特定条件下发生。

取代: 华法林可以发生取代反应,尤其是在芳香环上。

常见试剂和条件:

氧化: 常见的氧化剂包括生物系统中的细胞色素 P450 酶。

还原: 还原剂使用频率较低,但可以包括存在催化剂时的氢气。

取代: 取代反应通常需要强碱或酸作为催化剂。

主要产物:

氧化: 羟基华法林是氧化反应的主要产物。

还原: 华法林的还原形式虽然不太常见,但可以生产出来。

取代: 取代的华法林衍生物,取决于所用试剂 .

相似化合物的比较

类似化合物:

- 阿司匹林

- 苯丙香豆素

- 氟吲酮

比较: 华法林钾的独特之处在于其经过充分验证的使用和广泛的研究支持其有效性和安全性。与一些较新的抗凝剂不同,华法林钾需要定期监测血液凝固时间(INR),以确保治疗有效性和安全性。 它仍然是许多患者的首选,因为它使用历史悠久,在预防血栓栓塞事件方面有效 .

属性

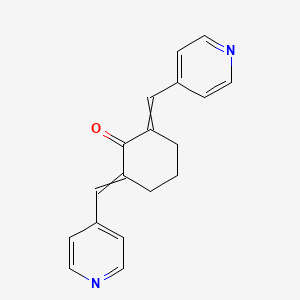

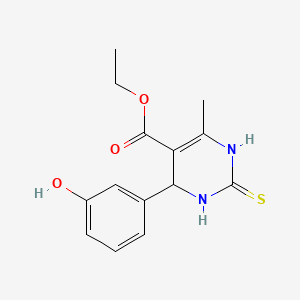

| { "Design of the Synthesis Pathway": "The synthesis of Warfarin potassium involves the condensation of 4-hydroxycoumarin with benzalacetone followed by the addition of an alkylating agent to form the final product.", "Starting Materials": [ "4-hydroxycoumarin", "benzalacetone", "alkylating agent" ], "Reaction": [ "Step 1: Condensation of 4-hydroxycoumarin with benzalacetone in the presence of a base such as potassium hydroxide to form a chalcone intermediate.", "Step 2: Alkylation of the chalcone intermediate with an alkylating agent such as methyl iodide or ethyl bromide to form the final product, Warfarin potassium.", "Step 3: Purification of the final product through recrystallization or chromatography." ] } | |

| 2610-86-8 | |

分子式 |

C19H16KO4 |

分子量 |

347.4 g/mol |

IUPAC 名称 |

potassium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate |

InChI |

InChI=1S/C19H16O4.K/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3; |

InChI 键 |

XWDCXNPCSMIHLY-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[K+] |

规范 SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[K] |

外观 |

Solid powder |

| 2610-86-8 | |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one Aldocumar Apo-Warfarin Coumadin Coumadine Gen-Warfarin Marevan Potassium, Warfarin Sodium, Warfarin Tedicumar Warfant Warfarin Warfarin Potassium Warfarin Sodium |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

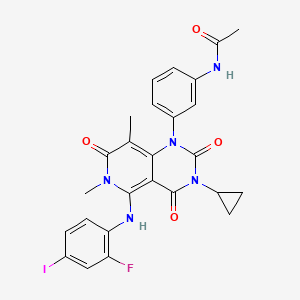

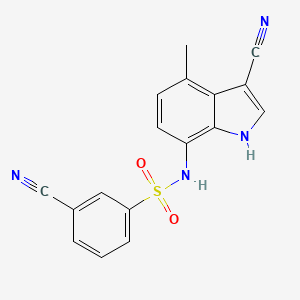

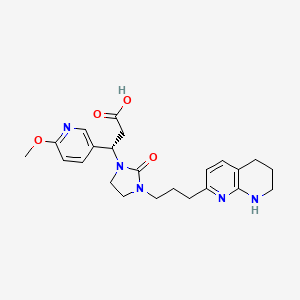

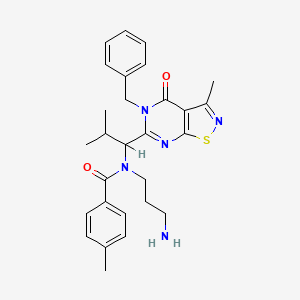

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Diethyl 6-methoxy-5,7-dihydroindolo[2,3-b]carbazole-2,10-dicarboxylate](/img/structure/B1684008.png)

![6-Amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide](/img/structure/B1684012.png)

![4,4'-(6-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-1,3,5-triazine-2,4-diyl)dimorpholine](/img/structure/B1684013.png)

![4-[5-(4-Methoxyphenyl)-2-oxazolyl]-9H-Fluoren-9-one](/img/structure/B1684025.png)